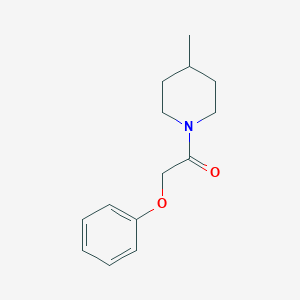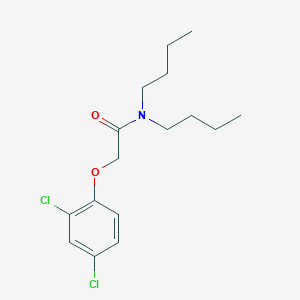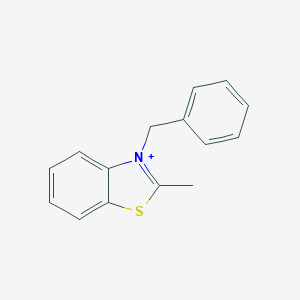
N-(3-chlorophenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)thiophene-2-sulfonamide, commonly referred to as CPT-11, is a chemical compound with potential applications in scientific research. This compound is a derivative of irinotecan, a chemotherapy drug used to treat colon and rectal cancer. However,
作用機序
CPT-11 exerts its anticancer effects by inhibiting topoisomerase I, which is responsible for relieving torsional strain in DNA during replication and transcription. CPT-11 binds to the enzyme and stabilizes the cleavage complex, preventing the re-ligation of the DNA strand. This results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
CPT-11 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. In addition, CPT-11 can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.
実験室実験の利点と制限
One advantage of using CPT-11 in lab experiments is its specificity for topoisomerase I, which allows for targeted inhibition of this enzyme. However, CPT-11 can also have off-target effects, leading to toxicity in normal cells. In addition, the synthesis of CPT-11 can be complex and time-consuming, making it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research involving CPT-11. One area of interest is the development of new formulations or delivery methods to improve the efficacy of CPT-11 in cancer treatment. Another potential direction is the investigation of CPT-11's effects on other cellular processes beyond topoisomerase I inhibition. Additionally, research could focus on identifying biomarkers that predict response to CPT-11 treatment, allowing for more personalized cancer therapy.
In conclusion, N-(3-chlorophenyl)thiophene-2-sulfonamide, or CPT-11, has potential applications in scientific research due to its ability to inhibit topoisomerase I and induce cell death in cancer cells. While there are limitations to its use in lab experiments, there are several potential future directions for research involving CPT-11.
合成法
CPT-11 is synthesized through a multistep process involving the reaction of 3-chlorobenzenesulfonyl chloride with thiophene-2-amine, followed by the addition of sodium hydroxide and irinotecan. The resulting product is then purified through a series of chromatography techniques.
科学的研究の応用
CPT-11 has potential applications in scientific research due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. CPT-11 has been shown to be effective in treating a variety of cancers, including lung, ovarian, and cervical cancer.
特性
製品名 |
N-(3-chlorophenyl)thiophene-2-sulfonamide |
|---|---|
分子式 |
C10H8ClNO2S2 |
分子量 |
273.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8ClNO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H |
InChIキー |
KXDHPPLMRGARJZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CS2 |
正規SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)





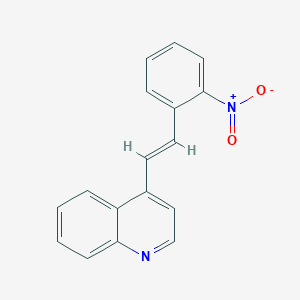
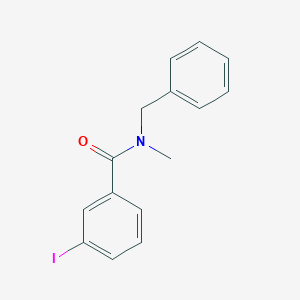
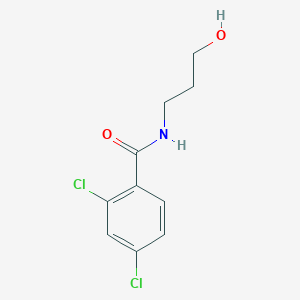
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
